molecular formula C9H8ClN3O2 B3093899 Ethyl 6-chloroimidazo[1,2-a]pyrazine-3-carboxylate CAS No. 1250996-97-4

Ethyl 6-chloroimidazo[1,2-a]pyrazine-3-carboxylate

Cat. No.: B3093899
CAS No.: 1250996-97-4
M. Wt: 225.63 g/mol
InChI Key: CNONMADHJQAEAI-UHFFFAOYSA-N
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Description

Ethyl 6-chloroimidazo[1,2-a]pyrazine-3-carboxylate is a heterocyclic organic compound featuring a fused bicyclic system comprising an imidazole ring and a pyrazine ring. Its molecular formula is C₉H₈ClN₃O₂, with a molecular weight of 225.63 g/mol . The structure includes a chlorine atom at the 6-position of the pyrazine ring and an ethyl ester group at the 3-position of the imidazole moiety. This compound serves as a critical intermediate in medicinal chemistry, particularly in synthesizing inhibitors targeting HECT E3 ligases like WWP2, where its dichlorinated analogs exhibit enhanced activity .

Properties

IUPAC Name

ethyl 6-chloroimidazo[1,2-a]pyrazine-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8ClN3O2/c1-2-15-9(14)6-3-12-8-4-11-7(10)5-13(6)8/h3-5H,2H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CNONMADHJQAEAI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CN=C2N1C=C(N=C2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8ClN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

225.63 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of ethyl 6-chloroimidazo[1,2-a]pyrazine-3-carboxylate typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 2-chloropyrazine with ethyl 2-aminobenzoate in the presence of a suitable base, such as potassium carbonate, in a polar aprotic solvent like dimethylformamide. The reaction mixture is heated to promote cyclization, leading to the formation of the desired product.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products.

Types of Reactions:

    Substitution Reactions: The chlorine atom at the 6-position can undergo nucleophilic substitution reactions with various nucleophiles, leading to the formation of substituted derivatives.

    Oxidation and Reduction: The imidazo[1,2-a]pyrazine core can participate in oxidation and reduction reactions, altering the electronic properties of the compound.

    Ester Hydrolysis: The ethyl ester group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid.

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide in polar aprotic solvents.

    Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride.

    Hydrolysis: Acidic conditions using hydrochloric acid or basic conditions using sodium hydroxide.

Major Products:

    Substituted Derivatives: Depending on the nucleophile used in substitution reactions.

    Oxidized or Reduced Forms: Products of oxidation or reduction reactions.

    Carboxylic Acid: Resulting from ester hydrolysis.

Scientific Research Applications

Ethyl 6-chloroimidazo[1,2-a]pyrazine-3-carboxylate is a heterocyclic compound featuring a fused bicyclic structure with an imidazo[1,2-a]pyrazine core, substituted with an ethyl ester group at the 3-position and a chlorine atom at the 6-position. It is of interest in medicinal chemistry and chemical biology due to its diverse chemical and biological properties.

Chemical Reactivity and Properties

The chemical reactivity of this compound is attributed to its functional groups. The carbonyl group in the ethyl ester can undergo nucleophilic attacks, and the chlorine atom can participate in substitution reactions, enabling various chemical transformations.

Key properties:

  • Molecular Formula: C10H9ClN2O2C_{10}H_9ClN_2O_2
  • Molecular Weight: 225.63 g/mol

Synthesis and Purification

The synthesis of this compound typically involves several key steps, and for industrial production, continuous flow reactors and automated systems may be employed to enhance efficiency and yield. Purification techniques such as recrystallization and chromatography are used to isolate high-purity products.

Applications

This compound has several applications across different fields:

  • Medicinal Chemistry: Due to its biological activities, this compound is used in synthesizing various pharmaceutical agents.
  • Agrochemicals: It serves as an intermediate in creating pesticides and herbicides.
  • Material Science: It is used in synthesizing functional materials with specific electronic and optical properties.

Biological Activities

Related compounds within the imidazo[1,2-a] series have been shown to possess antiviral, antiparasitic, anti-inflammatory, and antituberculosis effects. These biological properties are largely attributed to the compound's ability to interact with multiple biochemical pathways, influencing cellular processes and signaling mechanisms. Studies have focused on its interaction with various biological targets, including assessments of its binding affinity to enzymes or receptors involved in disease processes. Such studies are crucial for understanding its potential therapeutic roles and guiding further drug development efforts.

One study explored different heteroaryl head groups to replace the triazolopyridazine ring, evaluating various monocyclic heterocycles such as pyridines, pyrimidines, and pyridazines . Results indicated that direct substitution or single atom exchange drastically reduced potency, with other heterocycles like pyrazolopyrimidine and imidazolopyrazine also leading to significant reductions in potency .

Comparison with Analogues

This compound can be compared with other similar compounds based on their structural features and biological activities.

Notable Analogues:

Compound NameStructure TypeSimilarity Index
Ethyl 6-chloroimidazo[1,2-a]pyridine-3-carboxylateImidazo[1,2-a]pyridine0.88
Ethyl 6-chloroimidazo[1,2-b]pyridazine-3-carboxylateImidazo[1,2-b]pyridazine0.88
Ethyl 6-chloroimidazo[1,2-c]pyrimidine-3-carboxylateImidazo[1,2-c]pyrimidineUnique
Methyl 6-chloroimidazo[1,2-b]pyridazine-2-carboxylateImidazo[1,2-b]pyridazine0.93

Mechanism of Action

The mechanism of action of ethyl 6-chloroimidazo[1,2-a]pyrazine-3-carboxylate involves its interaction with specific molecular targets. The imidazo[1,2-a]pyrazine core can bind to enzymes or receptors, modulating their activity. The chlorine and ethyl ester substituents can influence the compound’s binding affinity and selectivity. Pathways involved may include inhibition of enzyme activity, disruption of protein-protein interactions, or modulation of signaling pathways.

Comparison with Similar Compounds

Ethyl 6,8-dichloroimidazo[1,2-a]pyrazine-3-carboxylate

  • Molecular Formula : C₉H₇Cl₂N₃O₂
  • Molecular Weight : 260.08 g/mol
  • Key Differences : Additional chlorine at the 8-position.
  • Bioactivity: Demonstrates significantly higher inhibitory activity against WWP2 compared to the monochloro variant (6-chloro), as dichlorination enhances binding affinity .

Ethyl 6-bromoimidazo[1,2-a]pyrazine-3-carboxylate

  • Molecular Formula : C₉H₈BrN₃O₂
  • Molecular Weight : 285.09 g/mol
  • Key Differences : Bromine replaces chlorine at the 6-position.

Analogs with Different Heterocyclic Cores

Ethyl 6-chloro-2-methylimidazo[1,2-b]pyridazine-3-carboxylate

  • Molecular Formula : C₁₀H₁₀ClN₃O₂
  • Molecular Weight : 239.66 g/mol
  • Core Structure : Pyridazine (two nitrogen atoms in adjacent positions) instead of pyrazine.

Ethyl 6-bromoimidazo[1,2-a]pyridine-3-carboxylate

  • Molecular Formula : C₁₀H₉BrN₂O₂
  • Molecular Weight : 269.10 g/mol
  • Core Structure : Pyridine (one nitrogen) instead of pyrazine.
  • Bioactivity : Pyridine-based analogs are often explored for kinase inhibition but may exhibit reduced HECT E3 ligase activity compared to pyrazine derivatives .

Substituent Variations

Ethyl 2-(3,5-bis(trifluoromethyl)phenyl)imidazo[1,2-a]pyrazine-3-carboxylate

  • Molecular Formula : C₁₇H₁₂F₆N₃O₂
  • Molecular Weight : 404.08 g/mol
  • Key Differences : Aromatic trifluoromethyl groups at the 2-position.
  • Impact : The electron-withdrawing CF₃ groups enhance lipophilicity and may improve blood-brain barrier penetration .

Ethyl 5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine-3-carboxylate HCl

  • Molecular Formula : C₉H₁₄ClN₃O₂
  • Molecular Weight : 243.68 g/mol
  • Key Differences : Saturated pyrazine ring (tetrahydro).

Biological Activity

Ethyl 6-chloroimidazo[1,2-a]pyrazine-3-carboxylate is a compound of growing interest in medicinal chemistry due to its potential biological activities. This article provides a detailed overview of its biological activity, including antimicrobial and anticancer properties, mechanisms of action, and relevant research findings.

PropertyValue
Common NameThis compound
CAS Number1250996-97-4
Molecular FormulaC₉H₈ClN₃O₂
Molecular Weight225.632 g/mol
Density1.5 ± 0.1 g/cm³
LogP1.24

The biological activity of this compound is primarily attributed to its interactions with various molecular targets:

  • Enzyme Inhibition : The compound has been shown to inhibit specific bacterial enzymes, leading to antibacterial effects. For instance, it can disrupt the function of key proteins involved in bacterial cell division, thereby inhibiting growth .
  • Anticancer Activity : Research indicates that this compound may act as an ATP mimic and inhibit ATPase activity in cancer cells, demonstrating potential as an anticancer agent .

Antimicrobial Properties

This compound exhibits significant antimicrobial activity against various pathogens. Studies have demonstrated:

  • Inhibition of Bacterial Growth : The compound has shown effectiveness against multidrug-resistant strains of bacteria, including Helicobacter pylori and Mycobacterium tuberculosis. Its minimum inhibitory concentration (MIC) values range from 0.03 to 5.0 µM against Mtb H37Rv strains .

Anticancer Properties

The anticancer potential of this compound has been explored through various in vitro studies:

  • Cell Line Studies : In vitro assays have indicated that this compound can induce apoptosis in cancer cell lines, potentially through the modulation of signaling pathways involved in cell survival and proliferation .

Case Study: Antimicrobial Activity

A study conducted by Abrahams et al. identified several imidazo[1,2-a]pyridine derivatives with potent activity against Mtb. Among these derivatives, this compound was highlighted for its promising MIC values and potential as a lead compound in tuberculosis treatment .

Case Study: Anticancer Mechanism

In another investigation focused on cancer therapeutics, researchers found that the compound inhibited ATPase activity in specific cancer cell lines. The IC50 value for this inhibition was determined to be approximately 7 µM, indicating its potential as a competitive inhibitor of ATP-dependent processes in cancer cells .

Q & A

Q. What are the standard synthetic routes for preparing ethyl 6-chloroimidazo[1,2-a]pyrazine-3-carboxylate?

The compound is synthesized via regioselective metalation of 6-chloroimidazo[1,2-a]pyrazine using TMPMgCl·LiCl (1.2 equiv.) in THF at −60°C for 30 minutes, followed by quenching with ethyl chloroformate. This method yields the ester derivative in 40–78% yield . Alternative routes include Pd-catalyzed cross-couplings with organozinc reagents (e.g., aryl/alkylzinc halides) using Pd-PEPPSI-iPr₂ catalyst (5 mol%), achieving up to 98% yield .

Q. How can the chloro substituent at position 6 be selectively replaced with other functional groups?

The chloro group undergoes nucleophilic substitution under mild conditions. For example:

  • Amination : React with primary/secondary amines in DMF at 80°C using K₂CO₃ as a base.
  • Suzuki coupling : Use Pd(dppf)Cl₂ catalyst, arylboronic acids, and Na₂CO₃ in dioxane/H₂O (3:1) at 90°C .
  • Grignard addition : Treat with RMgX·LiCl (R = alkyl/aryl) in THF at −40°C, followed by oxidation with DDQ to retain aromaticity .

Q. What spectroscopic techniques are critical for characterizing this compound and its derivatives?

  • ¹H/¹³C NMR : Confirm regiochemistry and substitution patterns (e.g., downfield shifts for C3 ester carbonyl at ~165 ppm).
  • HRMS : Verify molecular ion peaks and isotopic patterns.
  • X-ray crystallography (using SHELX programs): Resolve ambiguous stereochemistry or regioselectivity in derivatives .

Advanced Research Questions

Q. How does LiCl coordination influence regioselectivity during metalation of the imidazopyrazine core?

LiCl stabilizes intermediates via chelation at N1, directing metalation to C3 or C7. DFT calculations show that Li⁺ coordination reduces the energy barrier for C–H activation at these positions. For example, TMPMgCl·LiCl selectively generates C3-magnesiated intermediates, while TMP₂Zn·MgCl₂·LiCl targets C2/C8 .

Q. What strategies resolve contradictory data in Pd-catalyzed cross-coupling reactions with alkylzinc reagents?

Steric hindrance in alkylzinc reagents can reduce yields. Solutions include:

  • Using bulkier Pd-PEPPSI-iPent catalyst to enhance transmetalation efficiency.
  • Optimizing solvent polarity (e.g., THF vs. dioxane) to stabilize reactive intermediates.
  • Pre-activating zinc reagents with TMEDA to improve nucleophilicity .

Q. How can computational methods predict the reactivity of this compound in novel reactions?

Density Functional Theory (DFT) calculates frontier molecular orbitals (FMOs) to identify reactive sites. For example:

  • The LUMO at C6 indicates susceptibility to nucleophilic attack.
  • NBO analysis reveals charge distribution, guiding electrophilic substitutions at electron-rich positions .

Q. What methodologies stabilize intermediates during functionalization of partially saturated derivatives?

Dihydroimidazopyrazines (e.g., from Grignard additions) are prone to oxidation. Stabilization methods include:

  • In situ oxidation : Use DDQ directly after aqueous work-up to aromatize intermediates.
  • Low-temperature storage : Keep intermediates at −20°C under inert atmosphere to prevent decomposition .

Data Analysis and Optimization

Q. How to analyze conflicting regioselectivity in metalation under varying temperatures?

At −60°C, TMPMgCl·LiCl favors C3 metalation, while at −40°C, competitive C2 activation occurs. Monitor reaction progress via in situ IR spectroscopy to track intermediate formation. Quench aliquots at intervals and analyze by GC-MS to identify dominant pathways .

Q. What experimental controls ensure reproducibility in multi-step syntheses?

  • Internal standards : Add deuterated analogs (e.g., D₅-THF) to calibrate NMR/MS data.
  • Reagent purity : Use freshly distilled TMPMgCl·LiCl to avoid moisture-induced side reactions.
  • Catalyst screening : Test Pd(0)/Pd(II) precatalysts (e.g., Pd₂(dba)₃ vs. Pd(OAc)₂) to optimize coupling efficiency .

Q. How to evaluate the biological activity of derivatives in antimicrobial assays?

  • MIC assays : Test against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains in Mueller-Hinton broth.
  • Time-kill kinetics : Monitor bactericidal effects over 24 hours. Derivatives with electron-withdrawing groups (e.g., CF₃) show enhanced activity due to membrane disruption .

Tables for Key Reactions

Reaction Type Conditions Yield Reference
Regioselective MetalationTMPMgCl·LiCl, THF, −60°C, 30 min → E-X quenching40–78%
Pd-Catalyzed Cross-CouplingPd-PEPPSI-iPr₂ (5 mol%), Ar/ZnX, THF, 80°C≤98%
Grignard AdditionRMgX·LiCl, THF, −40°C → DDQ oxidation37–78%

Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Ethyl 6-chloroimidazo[1,2-a]pyrazine-3-carboxylate
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